REACTION_CXSMILES
|
[C:1]1([CH:7]2[NH:11][N:10]=[CH:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N>CO.[Ni]>[C:1]1([CH:7]([NH2:11])[CH2:8][CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1CC=NN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The Raney nickel is filtered off on a suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
ADDITION
|
Details
|
containing a layer of kieselguhr
|
Type
|
CUSTOM
|
Details
|
The solvent is removed from the filtrate in a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled in a simple distillation apparatus
|
Type
|
CUSTOM
|
Details
|
under 0.0004 mm of 73° C. (literature: boiling point under 21 mm, 138°-141° C.)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(CCN)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH:7]2[NH:11][N:10]=[CH:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N>CO.[Ni]>[C:1]1([CH:7]([NH2:11])[CH2:8][CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1CC=NN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The Raney nickel is filtered off on a suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
ADDITION
|
Details
|
containing a layer of kieselguhr
|
Type
|
CUSTOM
|
Details
|
The solvent is removed from the filtrate in a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled in a simple distillation apparatus
|
Type
|
CUSTOM
|
Details
|
under 0.0004 mm of 73° C. (literature: boiling point under 21 mm, 138°-141° C.)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(CCN)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |